N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-4,5-dimethoxy-2-nitrobenzamide
Description
N-(1-Methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-4,5-dimethoxy-2-nitrobenzamide is a heterocyclic benzamide derivative characterized by a tetrahydroquinoline scaffold substituted with a methanesulfonyl group at the 1-position and a 4,5-dimethoxy-2-nitrobenzamide moiety at the 7-position.
Properties
IUPAC Name |
4,5-dimethoxy-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-2-nitrobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O7S/c1-28-17-10-14(16(22(24)25)11-18(17)29-2)19(23)20-13-7-6-12-5-4-8-21(15(12)9-13)30(3,26)27/h6-7,9-11H,4-5,8H2,1-3H3,(H,20,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZZCNNMKRHJHQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)NC2=CC3=C(CCCN3S(=O)(=O)C)C=C2)[N+](=O)[O-])OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-4,5-dimethoxy-2-nitrobenzamide typically involves multiple steps, starting with the preparation of the tetrahydroquinoline core. This can be achieved through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst. The methanesulfonyl group is then introduced via sulfonylation, using methanesulfonyl chloride and a base such as triethylamine. The final step involves coupling the tetrahydroquinoline derivative with 4,5-dimethoxy-2-nitrobenzoic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors for the Pictet-Spengler reaction and automated systems for sulfonylation and coupling steps to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-4,5-dimethoxy-2-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The nitro group can be reduced to an amine, potentially altering the compound’s biological activity.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2) in hydrochloric acid.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-4,5-dimethoxy-2-nitrobenzamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structure and functional groups.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-4,5-dimethoxy-2-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound’s methanesulfonyl group and nitrobenzamide moiety are key to its activity, potentially interacting with enzymes or receptors in biological systems. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs share the tetrahydroquinoline-benzamide backbone but differ in substituents, leading to variations in physicochemical properties, toxicity, and applications. Key comparisons are outlined below:
4-(tert-Butyl)-N-(1-Isobutyryl-1,2,3,4-Tetrahydroquinolin-7-yl)Benzamide
- Structural Differences :
- 1-Position : Isobutyryl group (electron-withdrawing acyl) vs. methanesulfonyl (polar sulfonyl).
- Benzamide Substituents : 4-tert-butyl (bulky, lipophilic) vs. 4,5-dimethoxy-2-nitro (polar, electron-withdrawing).
- Methanesulfonyl and nitro groups in the target compound improve solubility in polar solvents (e.g., DMSO) but may reduce metabolic stability due to nitro group reactivity .
- Toxicity: The isobutyryl analog exhibits acute oral toxicity (H302), skin irritation (H315), and respiratory effects (H335) .
- Applications :
2-Methylbenzylamine and 3-Methylbenzylamine
- Structural Differences: Simple benzylamines lacking the tetrahydroquinoline scaffold and benzamide linkage.
- Relevance: These amines highlight the role of aromatic substitution patterns in toxicity and solubility. For example, 3-methylbenzylamine (CAS 100-81-2) has higher boiling point (202–205°C) and cost (JPY 9,600/5g) compared to 2-methylbenzylamine (JPY 7,100/5g), reflecting steric and electronic differences . Contrasts with the target compound’s complexity underscore the tetrahydroquinoline-benzamide framework’s utility in targeted drug design.
Biological Activity
N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-4,5-dimethoxy-2-nitrobenzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structure and potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a tetrahydroquinoline core with a methanesulfonyl group and a nitrobenzamide moiety. Its chemical formula is , with a molecular weight of approximately 390.45 g/mol. The presence of the methanesulfonyl group enhances solubility and reactivity, which are crucial for its biological activity.
| Property | Value |
|---|---|
| Chemical Formula | C19H22N2O5S |
| Molecular Weight | 390.45338 g/mol |
| IUPAC Name | This compound |
| SMILES | COc3ccc(C(=O)Nc2ccc1CCCN(c1c2)S(C)(=O)=O)c(OC)c3 |
| InChIKey | AJCBOBBOKPVHSJ-UHFFFAOYSA-N |
The exact mechanism of action for this compound is not fully elucidated; however, it is believed to interact with specific molecular targets involved in various disease processes. Similar compounds have shown the ability to inhibit certain kinases or proteases that are critical in cancer cell signaling pathways.
Biological Activity
Research has indicated that compounds with similar structural characteristics exhibit a range of biological activities:
- Anticancer Activity : Compounds derived from the tetrahydroquinoline structure have been studied for their potential to inhibit cancer cell proliferation. For example, derivatives have shown promise in targeting specific cancer pathways.
- Anti-inflammatory Effects : The compound may modulate inflammatory responses by interacting with immune cell signaling pathways.
- Antimicrobial Properties : Some studies suggest that related compounds possess antimicrobial activity against various pathogens.
Case Studies and Research Findings
Recent studies have highlighted the potential therapeutic applications of this compound:
- Study on Autoimmune Diseases : A related tetrahydroquinoline derivative demonstrated effectiveness in treating Th17-mediated autoimmune diseases by acting as an inverse agonist for RORγt. This suggests that similar compounds could be explored for therapeutic applications in autoimmune conditions .
- Pharmacokinetics : Research indicates that modifications in the structure can significantly affect bioavailability and efficacy. For instance, a derivative exhibited superior bioavailability in animal models compared to existing treatments .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
